Wdr5-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

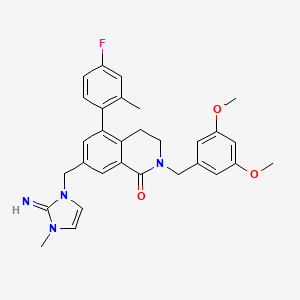

2-[(3,5-dimethoxyphenyl)methyl]-5-(4-fluoro-2-methylphenyl)-7-[(2-imino-3-methylimidazol-1-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-19-11-22(31)5-6-25(19)27-14-21(18-35-10-9-33(2)30(35)32)15-28-26(27)7-8-34(29(28)36)17-20-12-23(37-3)16-24(13-20)38-4/h5-6,9-16,32H,7-8,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONCIPMLLIAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN(C4=N)C)CC5=CC(=CC(=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wdr5-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells

Abstract

WD repeat domain 5 (WDR5) has emerged as a pivotal therapeutic target in oncology due to its multifaceted role as a scaffolding protein in critical cellular processes. It is an essential component of histone methyltransferase (HMT) complexes and a key cofactor for the MYC oncoprotein. Wdr5-IN-1 is a potent, selective, small-molecule inhibitor that targets the WDR5-interaction (WIN) site with high affinity. While initially developed to disrupt the WDR5-Mixed Lineage Leukemia (MLL) protein-protein interaction and thereby modulate epigenetic landscapes, recent evidence reveals a more complex mechanism of action. This guide details the core biochemical and cellular mechanisms of this compound, highlighting its ability to induce profound anti-proliferative effects in cancer cells not primarily through epigenetic reprogramming, but by displacing WDR5 from chromatin, leading to an acute shutdown of ribosomal biogenesis, induction of nucleolar stress, and subsequent p53-dependent apoptosis. This document serves as a technical resource for researchers and drug developers in the field of oncology and epigenetic therapy.

Introduction: WDR5 as a Critical Node in Oncogenesis

WDR5 is a highly conserved WD40 repeat-containing protein that functions as a critical scaffolding component in numerous multiprotein complexes that regulate chromatin.[1][2] Its best-characterized role is within the MLL/SET family of HMT complexes, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4).[3][4][5] These epigenetic marks are strongly associated with active gene transcription.

The assembly and catalytic activity of the MLL1 complex are critically dependent on the interaction between a conserved arginine-containing motif on MLL1, known as the WIN (WDR5-Interacting) motif, and a specific arginine-binding pocket on WDR5, the WIN site.[6][7] This interaction anchors the MLL1 catalytic subunit to the core complex.[6]

Beyond its role in histone methylation, WDR5 is an essential cofactor for the oncogenic transcription factor MYC.[1][8] WDR5 recruits and localizes MYC to chromatin at a vast number of its target genes, thereby promoting tumorigenesis.[2][8][9] This scaffolding function involves both the WIN site, which helps tether WDR5 to chromatin, and a second surface cleft known as the WDR5-binding motif (WBM) site, which directly engages the MYC protein.[2][10] Given these dual roles in supporting two major cancer drivers, MLL and MYC, disrupting the protein-protein interactions mediated by WDR5 has become a highly attractive anti-cancer strategy.[1][4]

This compound: A Potent WIN Site Inhibitor

This compound belongs to a class of small-molecule inhibitors designed to competitively bind to the WIN site on the WDR5 protein. This class of inhibitors has seen rapid development, with compounds demonstrating picomolar to nanomolar affinity. This compound is a highly potent and selective agent, effectively inhibiting the enzymatic activity of the MLL1 complex in biochemical assays.[11] The table below summarizes the binding and inhibitory constants for this compound and other notable WDR5 WIN site inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| This compound | WDR5 | Binding Affinity (Kd) | <0.02 nM | [11] |

| This compound | MLL1 HMT Complex | Activity Inhibition (IC50) | 2.2 nM | [11] |

| OICR-9429 | WDR5 | Binding Affinity (KD) | 93 ± 28 nM | [12] |

| MM-102 | WDR5-MLL Interaction | Activity Inhibition (IC50) | 2.4 nM | [11] |

| WDR5-0103 | WDR5 | Binding Affinity (Kd) | 450 nM | [11] |

| HBI-2375 | WDR5 | Activity Inhibition (IC50) | 4.48 nM | [13] |

The Core Mechanism of Action: Disrupting Protein-Protein Interactions

Biochemical Disruption of the WDR5-MLL Complex

The primary biochemical action of this compound is the direct and competitive blockade of the WDR5 WIN site. By occupying this arginine-binding pocket, the inhibitor prevents the WIN motif of MLL1 and other SET1 family methyltransferases from docking onto the WDR5 scaffold.[11][12][14] This disruption prevents the stable assembly of the MLL HMT core complex, leading to a potent inhibition of its histone methyltransferase activity in in vitro settings.[6][14]

Indirect Modulation of MYC Function

WDR5 is indispensable for recruiting the MYC oncoprotein to chromatin at thousands of gene promoters, particularly those involved in cell growth and proliferation.[1][2][8] this compound action disrupts this process. By binding the WIN site, the inhibitor displaces WDR5 from its chromatin anchors.[7][9] This loss of WDR5 from chromatin in turn prevents the efficient recruitment and localization of MYC to its target genes, effectively crippling MYC's transcriptional program without directly targeting MYC itself.[9][15] This mechanism is especially critical at genes controlling protein synthesis.[15]

The Cellular Consequence: A Shift from Epigenetic Modulation to Nucleolar Stress

Contrary to the initial hypothesis that WIN site inhibitors would kill cancer cells by reversing H3K4 methylation, studies with highly potent probes revealed a different and more acute mechanism.[7][15] In treated cancer cells, there are surprisingly minimal changes to the global levels of H3K4 trimethylation.[15]

Instead, the primary cytotoxic effect of this compound stems from the rapid displacement of WDR5 from the promoters of genes essential for protein synthesis, such as ribosomal protein genes (RPGs).[7][9][15] This leads to a sharp, coordinated downregulation of RPG transcription. The resulting deficit in ribosomal proteins cripples ribosome biogenesis, the main function of the nucleolus. This triggers a potent cellular surveillance pathway known as the nucleolar stress response.[7][15] Free ribosomal proteins, unable to be assembled into new ribosomes, bind to and sequester MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This stabilizes and activates p53, which in turn orchestrates a program of cell cycle arrest and apoptosis.[9][15]

Key Experimental Methodologies

Validating the mechanism of action for WDR5 inhibitors requires a multi-faceted approach combining biochemical, molecular, and cellular biology techniques.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between WDR5 and its binding partners (e.g., MLL1) within the cell.

-

Protocol Outline:

-

Culture cancer cells (e.g., MV4-11) and treat with either DMSO (vehicle) or this compound for a specified time.

-

Lyse cells in a non-denaturing buffer to preserve protein complexes.

-

Incubate cell lysates with an antibody specific to WDR5, which is conjugated to magnetic or agarose beads.

-

The antibody will "pull down" WDR5 and any proteins stably interacting with it.

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluate using Western blotting with an antibody against the protein of interest (e.g., MLL1). A reduced MLL1 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method to map the genomic locations of a protein of interest and to observe its displacement from chromatin following drug treatment.

-

Protocol Outline:

-

Treat cells with DMSO or this compound.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse cells and sonicate the chromatin to generate small DNA fragments (200-600 bp).

-

Immunoprecipitate the cross-linked WDR5-DNA complexes using a WDR5-specific antibody.

-

Reverse the cross-links and purify the associated DNA.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Align sequenced reads to a reference genome. A genome-wide reduction in the WDR5 signal (fewer peaks/lower peak height) in the inhibitor-treated sample confirms its displacement from chromatin.

-

In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.

-

Protocol Outline:

-

Reconstitute the core MLL1 complex (MLL1, WDR5, RbBP5, ASH2L) using purified recombinant proteins.

-

Prepare reactions containing the enzyme complex, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM).

-

Add varying concentrations of this compound to the reactions.

-

Incubate to allow the methylation reaction to proceed.

-

Stop the reaction and capture the histone peptides on a filter membrane.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Summary and Future Directions

The mechanism of action of this compound in cancer cells is more nuanced than a simple epigenetic modulation. While it is a potent biochemical inhibitor of the WDR5-MLL interaction, its primary mode of cytotoxicity is the induction of nucleolar stress through the displacement of WDR5 from chromatin, leading to a shutdown of ribosome biogenesis and p53-mediated apoptosis.[7][9][15] This mechanism explains its broad efficacy across various cancer types, including those driven by MYC.[4][11][16]

Future research will likely focus on:

-

Clinical Translation: Advancing potent and orally bioavailable WIN site inhibitors, such as the IND-ready compound HBI-2375, into clinical trials.[13][17]

-

Combination Therapies: Exploring synergistic combinations, for instance with BCL-2 inhibitors like venetoclax, which has shown promise in preclinical models of acute myeloid leukemia.[16]

-

Resistance Mechanisms: Investigating and overcoming potential mechanisms of resistance, which may include mutations in the WDR5 drug-binding pocket.[16]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to WDR5 inhibitor therapy.

The study of this compound and related compounds has not only provided a promising new therapeutic strategy but has also deepened our understanding of the fundamental roles of WDR5 in cancer biology, shifting the paradigm from a purely epigenetic target to a master regulator of cellular translation and stress responses.

References

- 1. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 16. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]

- 17. aacrjournals.org [aacrjournals.org]

The Multifaceted Role of WDR5 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD40-repeat protein 5 (WDR5) has emerged as a critical scaffold protein and a central hub in the intricate network of epigenetic regulation. Primarily recognized as a core component of the Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase (HMT) complexes, WDR5 plays an indispensable role in the methylation of histone H3 at lysine 4 (H3K4), a hallmark of active gene transcription.[1][2] Its functions extend beyond this canonical role, implicating it in chromatin remodeling, the regulation of transcription factors such as MYC, and the control of gene expression programs essential for development, pluripotency, and oncogenesis.[3][4][5] This technical guide provides an in-depth exploration of the core functions of WDR5 in epigenetic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated pathways to support researchers and professionals in drug development.

Core Function: A Scaffold for Histone H3K4 Methylation

WDR5 is a highly conserved protein characterized by a seven-bladed β-propeller structure formed by its WD40 repeats.[3] This structure provides a platform for multiple protein-protein interactions, positioning WDR5 as a crucial scaffolding component within several epigenetic "writer" complexes.[6]

The MLL/SET1 Complexes: The Engine of H3K4 Methylation

WDR5 is an essential subunit of the MLL1-4 and SET1A/B histone methyltransferase complexes.[1][7] These complexes are responsible for mono-, di-, and trimethylation of H3K4.[3] The core functional unit of these complexes, often referred to as the WRAD complex, consists of WDR5, Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic-2 Like (ASH2L), and Dumpy-30 (DPY30).[2][8] While the MLL/SET1 proteins contain the catalytic SET domain, their enzymatic activity is minimal in isolation and is dramatically enhanced upon assembly with the WRAD components.[1][2]

WDR5's primary role within this complex is to bind to the histone H3 tail, presenting the K4 residue for methylation by the catalytic subunit.[9][10] It achieves this by recognizing the N-terminal region of histone H3.[6][10] Interestingly, WDR5 itself does not directly "read" the methylation state of H3K4 but rather acts as a presenter to facilitate the sequential methylation process.[9]

Interaction with Transcription Factors and Other Regulators

Beyond its role in the HMT complexes, WDR5 interacts with a variety of other proteins to regulate gene expression. A notable example is its interaction with the oncoprotein transcription factor MYC. WDR5 binds to the MYC box IIIb (MBIIIb) motif of MYC, facilitating MYC's recruitment to chromatin at a specific subset of its target genes, particularly those involved in protein synthesis and biomass accumulation.[2][7][11] This interaction is critical for MYC-driven tumorigenesis.[7][12]

WDR5 also associates with other chromatin-modifying enzymes and transcription factors, including:

-

Chromatin Remodelers: WDR5 interacts with the chromatin remodeling enzyme CHD8.[11]

-

Histone Deacetylases (HDACs): It can be found in complexes with HDAC1 and HDAC2.

-

Transcription Factors: Besides MYC, WDR5 interacts with transcription factors like Oct4, playing a role in maintaining embryonic stem cell pluripotency.[4][5]

Quantitative Data on WDR5 Interactions

The following tables summarize key quantitative data regarding the binding affinities of WDR5 with its various interaction partners and the potency of small molecule inhibitors that target these interactions.

Table 1: Binding Affinities of WDR5 with Peptides

| Interacting Peptide | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Method |

| Histone H3 (unmodified) | 3.3 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Histone H3K4me1 | 8.7 ± 0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Histone H3K4me2 | 1.02 ± 0.05 µM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Histone H3K4me3 | 7.8 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |

| MLL1 peptide (Ac-ARA-NH2) | 120 nM (Ki) | Fluorescence Polarization |

| Histone H3 peptide (Ac-ART-NH2) | 20 nM (Ki) | Fluorescence Polarization |

| RBBP5 peptide | ~2 µM (Kd) | Isothermal Titration Calorimetry (ITC) |

Data compiled from references[9][10][13][14].

Table 2: Potency of Small Molecule Inhibitors Targeting the WDR5-MLL Interaction

| Inhibitor | Binding Affinity (Kd) / IC50 | Method |

| OICR-9429 | 24 nM (Kd) | Biacore |

| OICR-9429 | 52 nM (Kd) | Isothermal Titration Calorimetry (ITC) |

| OICR-9429 | < 1 µM (IC50 in cells) | Cellular Assay |

| MM-401 | 450 nM (Kd) | Not Specified |

| MM-589 | < 1 nM (Ki) | Not Specified |

Data compiled from references[15][16][17].

Signaling and Interaction Pathways

The central role of WDR5 in epigenetic regulation is visually represented in the following diagrams, illustrating its position within key cellular pathways.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the function of WDR5.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5

This protocol is adapted for transcription factors and co-factors and can be optimized for specific cell types and antibodies.[18][19][20]

Objective: To identify the genome-wide binding sites of WDR5.

Materials:

-

Cells of interest (e.g., 1x10^7 cells per IP)

-

Formaldehyde (37%)

-

Glycine

-

PBS (phosphate-buffered saline), ice-cold

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sonavis (or other sonicator)

-

WDR5-specific antibody (ChIP-grade)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

NGS library preparation kit

Protocol:

-

Cross-linking:

-

Harvest cells and resuspend in PBS.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice.

-

Sonicate the lysate to shear chromatin to an average size of 200-600 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with the WDR5-specific antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Co-Immunoprecipitation (Co-IP) for WDR5 and Interacting Proteins

This protocol is a general guideline for identifying protein-protein interactions with WDR5.[21][22][23]

Objective: To determine if a specific protein interacts with WDR5 in vivo.

Materials:

-

Cells expressing the proteins of interest

-

Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

-

Antibody against the "bait" protein (e.g., WDR5 or the putative interactor)

-

IgG control antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Harvest and wash cells.

-

Lyse cells in ice-cold Co-IP Lysis Buffer.

-

Centrifuge to pellet debris and collect the supernatant (protein lysate).

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the "bait" antibody or IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washes:

-

Wash the beads several times with Co-IP Wash Buffer to remove unbound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the "prey" protein (the putative interactor) to detect its presence in the immunoprecipitated complex.

-

In Vitro Histone Methyltransferase (HMT) Assay

This is a radioactive filter-based assay to measure the enzymatic activity of the WDR5-containing MLL complex.[24]

Objective: To quantify the H3K4 methyltransferase activity of the reconstituted MLL complex and assess the effect of inhibitors.

Materials:

-

Recombinant MLL core complex components (WDR5, MLL catalytic domain, RBBP5, ASH2L)

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Protocol:

-

Reaction Setup:

-

In a microfuge tube, combine the assay buffer, recombinant MLL complex components, and the histone H3 peptide substrate.

-

To test inhibitors, pre-incubate the complex with the compound before adding the substrate.

-

-

Initiate Reaction:

-

Start the reaction by adding ³H-SAM.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Stop Reaction and Spotting:

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

-

-

Washing:

-

Wash the P81 paper several times in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Perform a final wash with acetone and let the paper dry.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated ³H-methyl groups using a scintillation counter.

-

WDR5 in Drug Development

The critical role of WDR5 in various cancers, particularly those driven by MLL rearrangements or MYC overexpression, has made it an attractive therapeutic target.[1][25] The development of small molecule inhibitors that disrupt the WDR5-MLL interaction has shown promise in preclinical studies.[25] These inhibitors, such as OICR-9429 and MM-589, bind to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes an arginine-containing motif present in both MLL and histone H3.[16][17] By blocking this interaction, these compounds inhibit the H3K4 methyltransferase activity of the MLL complex, leading to the downregulation of oncogenic gene expression and subsequent cancer cell death.[25]

Furthermore, targeting the interaction between WDR5 and MYC at the "WBM" (WDR5-binding motif) site presents another promising avenue for cancer therapy.[2][11]

Conclusion

WDR5 stands as a pivotal regulator of the epigenetic landscape, with its functions extending from the fundamental process of histone methylation to the intricate control of oncogenic transcription programs. Its well-defined structure and critical protein-protein interaction domains make it a druggable target with significant therapeutic potential. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of WDR5 function and exploit its therapeutic vulnerabilities. Continued investigation into the diverse roles of WDR5 will undoubtedly yield new insights into epigenetic regulation and pave the way for novel therapeutic strategies against a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 4. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wdr5 mediates self-renewal and reprogramming via the embryonic stem cell core transcriptional network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Essential role of lncRNA binding for WDR5 maintenance of active chromatin and embryonic stem cell pluripotency | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 17. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.wur.nl [research.wur.nl]

- 21. assaygenie.com [assaygenie.com]

- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

Wdr5-IN-1: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wdr5-IN-1 is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). This document provides a comprehensive technical overview of the discovery, chemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery who are interested in targeting WDR5-dependent cellular processes. This guide includes detailed summaries of its biochemical and cellular activities, experimental protocols for key assays, and visualizations of its mechanism of action and relevant signaling pathways.

Discovery and Rationale

This compound was developed through a structure-based drug design approach to target the "WIN" (WDR5-interaction) site of WDR5. WDR5 is a crucial scaffolding protein that plays a pivotal role in the assembly and function of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase and MYC transcription factor complexes.[1][2][3][4][5] Dysregulation of these complexes is implicated in various cancers, making WDR5 an attractive therapeutic target.[1][2] this compound was designed to disrupt the interaction between WDR5 and its binding partners at the WIN site, thereby inhibiting the downstream oncogenic signaling pathways.

Chemical Properties

This compound, with the chemical formula C30H31FN4O3 and a molecular weight of 514.59 g/mol , is a highly potent inhibitor of WDR5. Its chemical structure is presented below.

Chemical Structure of this compound: (Image of the chemical structure of this compound would be placed here in a real document)

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H31FN4O3 | N/A |

| Molecular Weight | 514.59 g/mol | N/A |

| CAS Number | 2408842-51-1 | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at -20°C | [6] |

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.

Table 2: Biochemical Activity of this compound

| Assay | Parameter | Value | Reference |

| WDR5 Binding Assay | Kd | <0.02 nM | [6] |

| TR-FRET Assay | Ki | <0.02 nM | [7] |

| MLL1 Histone Methyltransferase (HMT) Assay | IC50 | 2.2 nM | [6] |

Table 3: Anti-proliferative Activity of this compound (GI50 Values)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| CHP-134 | Neuroblastoma | 0.26 | [6] |

| Ramos | Burkitt's Lymphoma | 0.35 | [6] |

| Raji | Burkitt's Lymphoma | 0.45 | [6] |

| Daudi | Burkitt's Lymphoma | 0.89 | [6] |

| SW620 | Colorectal Adenocarcinoma | 1.8 | [6] |

| SW480 | Colorectal Adenocarcinoma | 3.2 | [6] |

Mechanism of Action

This compound functions as a competitive inhibitor of the WDR5 WIN site. This site is a conserved arginine-binding pocket on the surface of WDR5 that is essential for its interaction with key binding partners, including the MLL1 protein and the MYC oncoprotein. By occupying the WIN site, this compound effectively displaces WDR5 from chromatin, leading to the disruption of the MLL1 complex and the inhibition of H3K4 methylation, a critical mark for active gene transcription.[7] Furthermore, the displacement of WDR5 from chromatin prevents the recruitment of MYC to its target genes, thereby downregulating MYC-driven transcriptional programs that are essential for tumor cell growth and proliferation.[4][8][9]

Caption: Mechanism of this compound action.

Signaling Pathways

This compound exerts its effects by modulating the WDR5-MLL and WDR5-MYC signaling pathways.

WDR5-MLL Signaling Pathway

WDR5 is a core component of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][10] This methylation is a key epigenetic mark associated with active gene transcription. This compound disrupts the interaction between WDR5 and MLL1, leading to the disassembly of the complex and a reduction in H3K4 methylation, ultimately resulting in the repression of MLL1 target genes.[7]

Caption: WDR5-MLL signaling pathway.

WDR5-MYC Signaling Pathway

WDR5 is also a critical cofactor for the MYC oncoprotein.[3][11][4] It facilitates the recruitment of MYC to the chromatin of its target genes, many of which are involved in cell growth and proliferation.[8][9] By displacing WDR5 from chromatin, this compound prevents MYC from binding to its target promoters, leading to the downregulation of MYC-dependent gene expression and subsequent cell cycle arrest and apoptosis.[6]

Caption: WDR5-MYC signaling pathway.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is available in the supplementary information of the primary publication by Tian et al. (2020) in the Journal of Medicinal Chemistry. The synthesis involves a multi-step sequence starting from commercially available materials. Key steps include a Suzuki coupling to form the biaryl core, followed by amide bond formation and subsequent cyclization to yield the dihydroisoquinolinone scaffold.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to WDR5.

-

Reagents:

-

Recombinant human WDR5 protein

-

Biotinylated peptide probe derived from the MLL1 WIN motif

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-histidine antibody (acceptor fluorophore)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

-

Procedure:

-

Add WDR5 protein to the wells of a microplate.

-

Add serial dilutions of this compound or control compounds.

-

Add the biotinylated MLL1 peptide probe.

-

Incubate to allow for binding equilibrium.

-

Add the europium-labeled streptavidin and APC-labeled anti-histidine antibody.

-

Incubate to allow for FRET signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the Ki value from the dose-response curve.

-

Chromatin Immunoprecipitation (ChIP)-Sequencing

This technique is used to assess the effect of this compound on the chromatin occupancy of WDR5.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., MV4-11) to the desired density.

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-WDR5 antibody or an isotype control IgG overnight.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of WDR5 enrichment.

-

Compare the WDR5 binding profiles between this compound-treated and control samples.

-

Cell Viability Assay

This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Add serial dilutions of this compound or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo) to the wells.

-

Measure the luminescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Generate a dose-response curve and calculate the GI50 value.

-

Caption: Experimental workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of WDR5 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an important tool for researchers in the field of epigenetics and oncology. This technical guide provides a comprehensive resource to facilitate further investigation and application of this compound in both basic and translational research.

References

- 1. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Wdr5-IN-1: A Potent and Selective Chemical Probe for Elucidating WDR5 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in the regulation of gene expression through its function in various chromatin-modifying complexes.[1] As a core component of the SET1/MLL histone methyltransferase complexes, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2] Aberrant WDR5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2] Wdr5-IN-1 has emerged as a potent and selective chemical probe for interrogating the diverse functions of WDR5. This small molecule inhibitor disrupts critical protein-protein interactions involving WDR5, thereby providing a powerful tool to dissect its roles in normal physiology and disease. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Core Properties of this compound

This compound is a high-affinity ligand for WDR5, demonstrating exceptional potency and selectivity. Its primary mechanism of action involves the inhibition of the MLL1 histone methyltransferase (HMT) activity by disrupting the crucial interaction between WDR5 and MLL1.[3][4] Furthermore, this compound has been shown to diminish the recruitment of the MYC oncoprotein to WDR5-regulated genes.[3][4]

Table 1: Quantitative Data for this compound

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | <0.02 nM | Not Specified | [3][4] |

| MLL1 HMT Inhibition (IC50) | 2.2 nM | Histone Methyltransferase Assay | [3][4] |

| Anti-proliferative Activity (GI50) | |||

| CHP-134 (Neuroblastoma) | 0.26 µM | Cell Proliferation Assay | [3] |

| Ramos (Burkitt's Lymphoma) | 0.35 µM | Cell Proliferation Assay | [3] |

| Raji (Burkitt's Lymphoma) | 0.45 µM | Cell Proliferation Assay | [3] |

| Daudi (Burkitt's Lymphoma) | 0.9 µM | Cell Proliferation Assay | [3] |

| SW620 (Colorectal Carcinoma) | 2.8 µM | Cell Proliferation Assay | [3] |

| SW480 (Colorectal Carcinoma) | 3.2 µM | Cell Proliferation Assay | [3] |

Signaling Pathways Modulated by this compound

WDR5 functions as a critical node in several signaling pathways that regulate gene transcription and cellular proliferation. This compound, by inhibiting WDR5, allows for the precise dissection of these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

Materials:

-

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L)

-

Histone H3 substrate (e.g., biotinylated H3 peptide)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT

-

Scintillation cocktail

-

Filter plates (e.g., streptavidin-coated)

Procedure:

-

Prepare a reaction mixture containing the MLL1 core complex and histone H3 substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 30 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]SAM.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction by adding an excess of cold, unlabeled SAM.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated histone H3 peptide.

-

Wash the plate to remove unincorporated [³H]SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CHP-134, Ramos)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 value.

Co-Immunoprecipitation (Co-IP) Assay

This protocol is designed to demonstrate the disruption of the WDR5-MLL1 or WDR5-MYC interaction by this compound in a cellular context.

Materials:

-

Cells expressing tagged WDR5 and its interaction partner (e.g., FLAG-WDR5 and HA-MYC)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag of the bait protein (e.g., anti-FLAG antibody)

-

Protein A/G magnetic beads

-

This compound

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (against both bait and prey proteins)

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins to assess the co-immunoprecipitation.

Conclusion

This compound is a highly valuable chemical probe for investigating the multifaceted roles of WDR5 in cellular processes. Its high potency and selectivity, coupled with the detailed experimental protocols provided in this guide, empower researchers to precisely dissect WDR5-dependent signaling pathways and to explore its potential as a therapeutic target in various diseases, particularly in the context of MYC-driven cancers. The continued use of this compound in diverse experimental systems will undoubtedly deepen our understanding of the epigenetic regulation of gene expression and may pave the way for the development of novel therapeutic strategies.

References

Wdr5-IN-1: A Targeted Approach to Disrupting the WDR5-MYC Axis in Oncogenesis

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Wdr5-IN-1, a potent and selective small molecule inhibitor of WD repeat-containing protein 5 (WDR5). It details the inhibitor's mechanism of action, its effects on MYC-driven cancers, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially leverage the therapeutic potential of targeting the WDR5-MYC interaction.

Introduction: The WDR5-MYC Interplay in Cancer

The MYC family of oncoproteins are transcription factors that are deregulated in a majority of human cancers, driving transcriptional programs that promote cell proliferation, metabolic reprogramming, and genomic instability.[1] Due to its intrinsically disordered structure, directly targeting MYC has proven to be a significant challenge.[2][3] A promising alternative strategy is to disrupt the interaction of MYC with its essential cofactors.[4][5]

One such critical cofactor is WDR5, a highly conserved nuclear protein that acts as a scaffold for multiple chromatin-modifying complexes, including the SET1/MLL histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[6][7][8] WDR5 facilitates the recruitment of MYC to chromatin at a large fraction of its target genes, a process essential for its oncogenic activity.[1][9][10] This interaction occurs through a specific binding pocket on WDR5 known as the WDR5-binding motif (WBM) site, which recognizes the MYC Box IIIb (MBIIIb) region of MYC.[3][11] By anchoring MYC to chromatin, WDR5 is crucial for the transcriptional activation of key oncogenes and the maintenance of the malignant state.[5][6][12] The disruption of this WDR5-MYC nexus represents a tractable therapeutic strategy for a broad range of MYC-driven cancers.[13][14]

Profile of this compound: A Potent WDR5 Inhibitor

This compound is a potent and selective inhibitor of WDR5. It has been characterized through various biochemical and cellular assays to determine its efficacy and mechanism of action.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| Binding Affinity (Kd) | <0.02 nM | Biochemical Binding Assay | [15] |

| MLL1 HMT Activity (IC50) | 2.2 nM | Histone Methyltransferase Assay |[15] |

Table 2: Anti-proliferative Activity of this compound in MYC-Driven Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Source |

|---|---|---|---|

| CHP-134 | Neuroblastoma | 0.26 - 3.2 | [15] |

| Ramos | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |

| Raji | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |

| Daudi | Burkitt's Lymphoma | 0.26 - 3.2 | [15] |

| SW620 | Colorectal Cancer | 0.26 - 3.2 | [15] |

| SW480 | Colorectal Cancer | 0.26 - 3.2 |[15] |

Mechanism of Action of this compound

This compound functions by inhibiting the interaction between WDR5 and its binding partners. While many inhibitors target the WDR5-interaction (WIN) site, which is crucial for binding to MLL and other proteins, inhibitors like this compound are designed to disrupt the WBM site, thereby directly interfering with the WDR5-MYC interaction.[16][17] This disruption has several downstream consequences.

-

Displacement of MYC from Chromatin: By blocking the WDR5-MYC interaction, this compound diminishes the recruitment and stabilization of MYC at the promoters of its target genes.[15] This is particularly effective at loci where MYC binding is highly dependent on WDR5.[9][18]

-

Suppression of MYC-Target Gene Expression: The reduced chromatin occupancy of MYC leads to a decrease in the transcription of genes involved in critical cancer-related processes, such as protein synthesis (ribosomal protein genes) and biomass accumulation.[12][13][19]

-

Induction of Apoptosis: In cancer cells, treatment with this compound leads to the activation of tumor suppressor pathways. The inhibitor has been shown to increase the protein levels of p53 and its downstream target p21.[15] This is consistent with the induction of a nucleolar stress response, which ultimately leads to an increase in the sub-G1 cell population, indicative of apoptosis.[15][19]

Figure 1: Mechanism of this compound action. This compound inhibits WDR5, preventing the recruitment of MYC to its target gene promoters on chromatin, thereby blocking oncogenic transcription and cancer cell proliferation.

Key Experimental Protocols

The characterization of this compound and the study of the WDR5-MYC interaction rely on a variety of molecular and cellular biology techniques.

This technique is used to verify the protein-protein interaction between WDR5 and MYC in a cellular context and to demonstrate that an inhibitor can disrupt this interaction.

-

Objective: To detect the in-cell interaction between WDR5 and MYC and assess the disruptive effect of this compound.

-

Methodology:

-

Cells (e.g., HEK293T co-transfected with FLAG-tagged WDR5 and HA-tagged MYC) are lysed to release proteins.[3]

-

The cell lysate is incubated with an antibody specific to one of the proteins (e.g., anti-FLAG antibody to pull down WDR5).[13]

-

The antibody-protein complexes are captured using protein A/G-conjugated beads.

-

After washing to remove non-specific binders, the bound proteins are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the second protein (e.g., anti-HA antibody to detect co-precipitated MYC).[3][13]

-

For inhibitor studies, cells are pre-treated with this compound or a vehicle control before lysis, and the amount of co-precipitated protein is quantified.[3]

-

ChIP assays are performed to determine if WDR5 and MYC co-occupy specific genomic loci and to measure the effect of this compound on MYC's chromatin binding.

-

Objective: To quantify the occupancy of MYC at specific gene promoters and the effect of this compound on this binding.

-

Methodology:

-

Cells are treated with formaldehyde to cross-link proteins to DNA.

-

The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to the protein of interest (e.g., MYC) is used to immunoprecipitate the protein-DNA complexes.[3]

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is used to measure the amount of specific DNA sequences (e.g., promoters of MYC target genes) that were co-precipitated.[3]

-

A reduction in the amount of promoter DNA recovered from this compound-treated cells compared to control cells indicates that the inhibitor displaces MYC from that specific locus.

-

Figure 2: Workflow for Chromatin Immunoprecipitation (ChIP) to assess MYC chromatin binding.

These assays are fundamental to determining the functional consequences of WDR5 inhibition on cancer cells.

-

Objective: To measure the anti-proliferative and pro-apoptotic effects of this compound.

-

Methodology:

-

Proliferation (GI50): Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of this compound. After a set period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® or by direct cell counting. The GI50 (concentration for 50% growth inhibition) is then calculated.

-

Apoptosis (Sub-G1 Analysis): Cells are treated with this compound for a defined period (e.g., 48 hours).[15] Cells are then harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is analyzed by flow cytometry. Apoptotic cells, which have fragmented DNA, will appear in the "sub-G1" peak, and the percentage of these cells can be quantified.[15]

-

This proximity-based assay allows for the quantitative measurement of protein interactions in living cells.

-

Objective: To measure the WDR5-Histone H3 interaction in real-time within live cells and validate the activity of WIN-site inhibitors.

-

Methodology:

-

Cells (e.g., U2OS) are co-transfected with plasmids encoding for WDR5 fused to a NanoLuc® luciferase (the donor) and a binding partner (e.g., Histone H3.3) fused to a HaloTag® (the acceptor), which is labeled with a fluorescent ligand.[20]

-

If the proteins interact, the energy from the luciferase is transferred to the fluorescent acceptor, a phenomenon known as Bioluminescence Resonance Energy Transfer (BRET).

-

The ratio of the acceptor emission to the donor emission is measured.

-

The addition of an inhibitor that disrupts the interaction will lead to a decrease in the BRET signal, which can be quantified to determine inhibitor potency (e.g., IC50).[20]

-

Figure 3: Downstream signaling effects of WDR5 inhibition in MYC-driven cancer cells.

Conclusion and Future Directions

This compound represents a powerful chemical probe for studying the WDR5-MYC axis and a promising starting point for the development of novel anti-cancer therapeutics. By selectively disrupting the recruitment of MYC to chromatin, this compound effectively suppresses oncogenic transcription and induces apoptosis in MYC-driven cancer cells. The detailed protocols and mechanistic insights provided in this guide offer a framework for further investigation into this therapeutic strategy. Future work will likely focus on optimizing the pharmacokinetic properties of this compound and related compounds for in vivo efficacy and exploring combination therapies to overcome potential resistance mechanisms. The continued exploration of WDR5 inhibitors holds significant promise for the treatment of a wide array of malignancies dependent on the MYC oncogene.

References

- 1. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

initial studies on Wdr5-IN-1 anti-proliferative effects

An In-depth Technical Guide to the Initial Anti-proliferative Studies of Wdr5-IN-1

Introduction

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in various nuclear processes, including the regulation of gene expression.[1][2] It is a core component of multiple epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL)/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[2][3][4] Aberrant WDR5 expression and activity have been implicated in the oncogenesis of numerous human cancers, including leukemias, neuroblastoma, breast cancer, and glioblastoma, making it an attractive therapeutic target.[5][6][7][8]

This compound is a potent and selective small-molecule inhibitor designed to target a specific pocket on the WDR5 protein known as the "WIN" (WDR5-Interaction) site.[3][9] Initial studies have demonstrated its anti-proliferative effects across a range of cancer cell lines, primarily through a mechanism that involves displacing WDR5 from chromatin. This guide provides a detailed overview of these initial findings, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Mechanism of Action

This compound is a high-affinity antagonist of the WDR5 WIN site, a well-defined arginine-binding cavity.[3] It competitively blocks the interaction between WDR5 and other proteins that bind to this site, such as the MLL1 histone methyltransferase.[1][9] The primary mechanism of action for this compound and other WIN site inhibitors involves the rapid and comprehensive displacement of WDR5 from chromatin.[3][5] This leads to a significant decrease in the expression of WDR5-bound genes, particularly a subset of ribosomal protein genes (RPGs).[3][5] The resulting inhibition of ribosome biogenesis induces nucleolar stress, which in turn leads to the stabilization and activation of the p53 tumor suppressor protein, ultimately triggering apoptosis and cell cycle arrest.[5][9]

While this compound does inhibit the histone methyltransferase activity of the MLL1 complex, studies suggest that its potent anti-cancer effects are not primarily driven by changes in global histone methylation but rather by this chromatin displacement mechanism that chokes the cell's translational capacity.[3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from initial studies.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Description | Reference |

| Kd | <0.02 nM | Dissociation constant, indicating binding affinity to WDR5 protein. | [1][9] |

| IC50 | 2.2 nM | Half-maximal inhibitory concentration against MLL1 histone methyltransferase (HMT) activity. | [1][9] |

Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| CHP-134 | Neuroblastoma | 0.26 - 3.2 | [9] |

| Ramos | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |

| Raji | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |

| Daudi | Burkitt's Lymphoma | 0.26 - 3.2 | [9] |

| SW620 | Colorectal Cancer | 0.26 - 3.2 | [9] |

| SW480 | Colorectal Cancer | 0.26 - 3.2 | [9] |

| MOLM-13 | Acute Myeloid Leukemia | 0.078 | [9] |

| K562 | Chronic Myelogenous Leukemia | 8.0 | [9] |

Experimental Protocols

This section provides generalized methodologies for the key experiments used to characterize the anti-proliferative effects of this compound.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

-

Cell Seeding: Plate cancer cells in 96-well opaque-walled microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the designated wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours).[7][9]

-

Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the GI₅₀ (half-maximal growth inhibition) value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as p53 and p21.[9]

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 8-48 hours).[9] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound (e.g., 1 µM for 48 hours).[9] Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to this compound.

Caption: WDR5 scaffolds the MLL1 complex to promote H3K4 methylation. This compound inhibits this by binding to the WDR5 WIN site.

Caption: Mechanism of Action for this compound via chromatin displacement, leading to p53-mediated apoptosis.

Caption: A typical experimental workflow for determining the GI₅₀ value of this compound using a cell proliferation assay.

Conclusion

Initial studies on this compound establish it as a potent anti-proliferative agent with a distinct mechanism of action. By targeting the WDR5 WIN site, it effectively displaces the protein from chromatin, leading to the suppression of ribosomal protein gene expression, induction of nucleolar stress, and subsequent p53-mediated cell death.[3][5][9] The robust activity observed in various cancer cell lines, particularly those driven by MYC, underscores the therapeutic potential of WIN site inhibition.[1][7] This body of work provides a strong rationale for the continued development of this compound and similar inhibitors as a novel strategy for treating a broad range of malignancies.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Ascendant Role of WDR5 Inhibition in Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffolding protein WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target, particularly in oncology. Its pivotal role in chromatin modification and gene regulation, primarily through its interactions with the MLL/SET1 histone methyltransferase complexes and the MYC oncoprotein, has spurred the development of a new class of targeted inhibitors. This technical guide provides an in-depth exploration of the therapeutic potential of WDR5 inhibitors, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action and Therapeutic Rationale

WDR5 acts as a critical scaffolding protein, primarily by presenting a "WIN" (WDR5-interaction) site that binds to specific arginine-containing motifs in its partner proteins. This interaction is fundamental to the assembly and enzymatic activity of several protein complexes that regulate gene expression.[1][2][3]

The therapeutic rationale for targeting WDR5 stems from two well-established mechanisms:

-

Inhibition of MLL/SET1 Complexes: WDR5 is an essential component of the MLL (Mixed Lineage Leukemia) and SET1 histone methyltransferase (HMT) complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[4] By inhibiting the interaction between WDR5 and the MLL/SET1 catalytic subunits, WDR5 inhibitors disrupt the complex's integrity and suppress H3K4 methylation, leading to the downregulation of oncogenic gene expression programs. This is particularly relevant in MLL-rearranged leukemias, where the fusion proteins rely on the WDR5-MLL interaction to drive leukemogenesis.[5][6]

-

Disruption of the WDR5-MYC Interaction: More recent studies have unveiled a critical role for WDR5 in tethering the MYC oncoprotein to chromatin at specific gene promoters, particularly those involved in ribosome biogenesis and protein synthesis.[2][7][8] Small molecule inhibitors targeting the WIN site of WDR5 can displace it from chromatin, consequently leading to the eviction of MYC. This disrupts MYC-driven transcription, induces nucleolar stress, and triggers p53-dependent apoptosis in cancer cells.[2][8]

Quantitative Data on Preclinical WDR5 Inhibitors

A growing number of small molecule inhibitors targeting the WIN site of WDR5 have been developed and characterized. The following tables summarize the quantitative data for some of the most cited preclinical compounds.

Table 1: Biochemical and Biophysical Data of Key WDR5 Inhibitors

| Inhibitor | Target Site | Assay Type | Kd | Ki | IC50 (WDR5-MLL1 Interaction) | Reference |

| MM-102 | WIN | Binding Assay | < 1 nM | 2.4 nM | [9][10] | |

| MM-401 | WIN | Binding Assay | < 1 nM | 0.9 nM | [6][11][12] | |

| OICR-9429 | WIN | Binding Assay | 93 ± 28 nM | 64 nM | [5][11] | |

| C6 | WIN | Binding Assay | 0.1 nM | [10] | ||

| C16 | WIN | Binding Assay | Picomolar | Low Nanomolar | [1][13][14] |

Table 2: Cellular Activity of Key WDR5 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |

| MM-401 | MLL-AF9 | Cell Growth | 10-40 µM | [6][12] |

| OICR-9429 | T24, UM-UC-3 (Bladder Cancer) | Cell Viability (MTT) | 67.74 µM, 70.41 µM | [15] |

| OICR-9429 | DU145, PC-3 (Prostate Cancer) | Cell Viability (MTT) | ~75 µM, ~100 µM | [16] |

| C16 | MV4:11 (AML) | Antiproliferative | Low Nanomolar | [2] |

| OICR-9429 | COLO205 (Colorectal Cancer) | Cell Viability (ATPlite) | 78 nM | [17] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments frequently employed in the preclinical evaluation of WDR5 inhibitors.

Biochemical Assays for WDR5-MLL1 Interaction

These assays are crucial for determining the direct inhibitory effect of compounds on the protein-protein interaction between WDR5 and MLL1.

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

-

Principle: This assay measures the proximity between a donor fluorophore (e.g., on WDR5) and an acceptor fluorophore (e.g., on an MLL1-derived peptide). Inhibition of the interaction leads to a decrease in the FRET signal.

-

Methodology:

-

Recombinant, purified WDR5 protein is labeled with a donor fluorophore (e.g., terbium cryptate).

-

A synthetic peptide derived from the MLL1 WIN motif is labeled with an acceptor fluorophore (e.g., d2).

-

WDR5 and the MLL1 peptide are incubated in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA) in a microplate.

-

Test compounds are added at various concentrations.

-

After an incubation period (e.g., 1-2 hours at room temperature), the plate is read on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

The ratio of acceptor to donor emission is calculated, and IC50 values are determined from dose-response curves.[1][14]

-

b) Fluorescence Polarization (FP) Assay

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled MLL1 peptide. When the peptide is bound to the much larger WDR5 protein, its rotation slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction cause a decrease in polarization.

-

Methodology:

-

A fluorescently labeled MLL1 WIN motif peptide is used as the tracer.

-

The tracer is incubated with recombinant WDR5 in an assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[18]

-

Test compounds are serially diluted and added to the mixture.

-

The plate is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate filters.

-

IC50 values are calculated from the resulting dose-response curves.[19]

-

Cell-Based Assays

These assays are essential for evaluating the effects of WDR5 inhibitors on cellular processes in a more physiologically relevant context.

a) Cell Viability and Proliferation Assays (MTT/MTS)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the WDR5 inhibitor or vehicle control.

-

After a defined incubation period (e.g., 48-72 hours), the MTT or MTS reagent is added to each well.[15][20][21]

-

The plates are incubated for a further 1-4 hours to allow for formazan formation.[20][21]

-

For the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[20]

-

The absorbance is measured at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[16]

-

b) Chromatin Immunoprecipitation (ChIP)

-

Principle: ChIP is used to determine whether a protein of interest (e.g., WDR5, MYC, or H3K4me3) is associated with specific DNA regions in the cell.

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[22][23]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-WDR5). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-